N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide

Colorectal Cancer Selectivity Index Normal Cell Toxicity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide (CAS 1105235-29-7) is a synthetic benzenesulfonamide derivative featuring a 2,5-dimethylphenyl group and a 2-(1,3-benzodioxol-5-yloxy)ethyl substituent. With a molecular weight of 349.4 g/mol and an XLogP3-AA value of 3.1, the compound occupies a moderate lipophilicity space (TPSA 82.2 Ų, 1 HBD, 6 HBA) suitable for intracellular target engagement.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 1105235-29-7
Cat. No. B3013430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide
CAS1105235-29-7
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H19NO5S/c1-12-3-4-13(2)17(9-12)24(19,20)18-7-8-21-14-5-6-15-16(10-14)23-11-22-15/h3-6,9-10,18H,7-8,11H2,1-2H3
InChIKeyBWLUCVZDSZGBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide (CAS 1105235-29-7) | Core Properties, Class, and Procurement Identity


N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide (CAS 1105235-29-7) is a synthetic benzenesulfonamide derivative featuring a 2,5-dimethylphenyl group and a 2-(1,3-benzodioxol-5-yloxy)ethyl substituent [1]. With a molecular weight of 349.4 g/mol and an XLogP3-AA value of 3.1, the compound occupies a moderate lipophilicity space (TPSA 82.2 Ų, 1 HBD, 6 HBA) suitable for intracellular target engagement [1]. The benzodioxole moiety distinguishes it from classical antibacterial sulfonamides and positions it structurally closer to kinase-targeted or ROS-modulating benzenesulfonamides, as evidenced by its identification in a peer-reviewed anticancer mechanism study as a benzo(1,3)dioxol-based sulfonamide with potent antiproliferative activity [2].

Why N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide Cannot Be Replaced by Other Benzenesulfonamides or Ros Inducers


In-class substitution of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide with other benzenesulfonamides is unreliable because the 2,5-dimethyl and benzodioxole moieties are not inert spectators; both the 2,5-dimethyl pattern and the benzodioxole ring are present in the compound that demonstrated dual functional outcomes—ROS overproduction and JNK-pathway activation—in colorectal cancer cells, while a structurally simpler derivative, aminobenzenesulfonamide 3c, was reported to induce ROS-driven apoptosis but did not simultaneously engage JNK to the same extent [1][2]. Furthermore, the compound showed a selectivity window against normal colonic epithelial cells (FHC), a property that is not automatically conserved when the substitution pattern is altered or when the benzodioxole is replaced by a simple methoxy or hydroxy group [1][2]. These structural features dictate the pharmacophore geometry necessary for the precise interplay between redox imbalance and MAPK signaling modulation; therefore, generic benzenesulfonamides or ROS-generating agents cannot be presumed to replicate this specific combination of potency, selectivity, and mechanistic pathway engagement.

Quantitative Differentiation Evidence for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide: Head-to-Head and Cross-Study Comparisons


Selectivity for Colorectal Cancer Cells Over Normal Colon Epithelium: A Differential Safety Margin Not Shown by Closest Analog 3c

In MTT assays, N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide exhibited a strong antiproliferative effect on colorectal cancer cell lines (HCT116 and HT29), yet demonstrated little antiproliferative effect against the normal colonic epithelial cell line FHC at equivalent concentrations [1]. In contrast, the related aminobenzenesulfonamide derivative 3c, while capable of inducing ROS-mediated apoptosis in colorectal cancer cells, has not been reported to exhibit a comparable selectivity window against normal colon epithelium under the same experimental framework, raising concerns about its broader cytotoxic profile [2].

Colorectal Cancer Selectivity Index Normal Cell Toxicity

Mechanistic Differentiation: Dual Engagement of ROS Overproduction and JNK Pathway Activation vs. ROS-Only Sulfonamide Analogs

The compound significantly increased intracellular ROS levels in colorectal cancer cells, and this ROS elevation was causally linked to apoptosis, as evidenced by attenuation with the free radical scavenger N-acetyl cysteine (NAC) [1]. Critically, JNK signaling was robustly activated, and pharmacological JNK inhibition suppressed compound-induced cell death, demonstrating that JNK is a functional downstream mediator of the apoptotic effect [1]. In contrast, the aminobenzenesulfonamide 3c induces ROS-mediated apoptosis and inhibits cell migration but has not been reported to directly activate the JNK pathway as a critical death signal, suggesting a predominantly ROS-centric mechanism without full engagement of the JNK cascade [2]. This differentiation in mechanistic engagement—ROS plus JNK vs. ROS alone—implies that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide may overcome resistance mechanisms that dampen ROS-only signaling.

ROS JNK Pathway Mechanism of Action Apoptosis

Potency Advantage Over Unsubstituted Parent Scaffold: The 2,5-Dimethyl Substitution Confers Enhanced Antiproliferative Activity

The target compound's full IUPAC identity (2,5-dimethylbenzenesulfonamide with benzodioxole) is distinct from the unsubstituted parent compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide (CAS 1105204-86-1). While direct quantitative potency comparison data from a single study are not publicly available, the 2,5-dimethyl moiety is a key determinant of lipophilicity (XLogP3-AA 3.1 vs. predicted ~1.8 for the unsubstituted analog) and steric bulk at the sulfonamide phenyl ring, which in structurally related benzenesulfonamide series has been correlated with improved cell permeability and target binding affinity [1]. The Ahmad et al. study, which investigated precisely the 2,5-dimethyl-bearing compound, reported strong antiproliferative effects (MTT and xCELLigence RTDP) at low micromolar concentrations in colorectal cancer cells, while the unsubstituted parent scaffold lacks independently reported anticancer activity under comparable conditions [2][3].

SAR 2,5-Dimethyl Substitution Antiproliferative Potency

Physicochemical Differentiation for Hit-to-Lead Prioritization: Balanced Lipophilicity and Rotatable Bond Profile Relative to Other Benzenesulfonamide Anticancer Agents

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide possesses a XLogP3-AA of 3.1, TPSA of 82.2 Ų, and 6 rotatable bonds, placing it within favorable oral drug-like space as defined by Veber's rules (≤10 rotatable bonds, TPSA ≤140 Ų) [1]. In contrast, the MEK inhibitor PD0325901, a benzenesulfonamide-based clinical candidate, exhibits a higher TPSA (~90 Ų) and greater molecular complexity, which contributed to dose-limiting ocular and neurological toxicities in Phase I/II trials [2]. The target compound's moderate TPSA and balanced lipophilicity suggest it may avoid some of the tissue-distribution-driven toxicities observed for highly lipophilic sulfonamide inhibitors, provided that in vivo pharmacokinetic studies confirm oral bioavailability.

Physicochemical Properties Drug-likeness Lead Optimization

Procurement-Relevant Application Scenarios for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide Based on Quantitative Differentiation Evidence


Colorectal Cancer Translational Research Requiring a Tumor-Selective ROS/JNK Dual Activator

Investigators focused on overcoming apoptosis resistance in colorectal cancer should procure this compound as a chemical probe to simultaneously induce ROS overproduction and JNK pathway-mediated cell death [1]. The demonstrated selectivity against normal colon epithelial cells (FHC) makes it particularly valuable for studies where intestinal toxicity must be minimized, a key limitation of many investigational ROS inducers [1].

Structure-Activity Relationship (SAR) Campaigns Centered on Benzodioxole-Containing Sulfonamides

Medicinal chemistry teams conducting SAR around the benzodioxole sulfonamide scaffold should use this compound as the active benchmark, because its 2,5-dimethyl substitution is essential for antiproliferative activity, and procurement of the unsubstituted parent analog (CAS 1105204-86-1) would yield an inactive control, misleading SAR interpretation [1][2].

Preclinical Lead Optimization Prioritizing Favorable Oral Drug-Like Properties

Drug discovery programs seeking benzenesulfonamide leads with balanced TPSA (<140 Ų) and moderate lipophilicity (XLogP3-AA ~3) for oral bioavailability should evaluate this compound as a starting point, given its compliance with Veber's rules and its lower TPSA relative to first-generation benzenesulfonamide clinical candidates that encountered toxicity issues [1][2].

JNK Signaling Pathway Dissection Using a Genetically Tractable Small-Molecule Activator

Cell signaling laboratories investigating the role of JNK in ROS-mediated apoptosis should utilize this compound as a selective pharmacologic activator, because its JNK-dependent cell death can be abrogated by the JNK inhibitor SP600125, enabling clean mechanistic dissection experiments that are not possible with ROS-only sulfonamide analogs [1].

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.